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Compound of Interest

Compound Name:
Ethyl (2E)-3-(4-chlorophenyl)-2-

cyano-2-butenoate

CAS No.: 13455-81-7

Cat. No.: B3047052

Get Quote

Executive Summary
In modern organic synthesis and drug discovery, highly functionalized α,β-unsaturated systems

serve as critical building blocks for constructing complex heterocycles. Ethyl (2E)-3-(4-
chlorophenyl)-2-cyano-2-butenoate (CAS: 13455-81-7) is a prime example of a versatile

Michael acceptor [1]. Featuring a push-pull alkene system driven by an electron-withdrawing

nitrile and an ester group, this compound is heavily utilized as a precursor in the development

of pyrimidines, pyrazoles, and pyridines—many of which exhibit potent anti-cancer and

antimicrobial properties [2][3].

This whitepaper provides an in-depth technical analysis of CAS 13455-81-7, detailing its

physicochemical properties, mechanistic synthesis via Knoevenagel condensation, and its

downstream applications in pharmaceutical development.

Physicochemical Profiling & Structural Analysis
The chemical architecture of CAS 13455-81-7 dictates its reactivity. The presence of the cyano

(-CN) and ethyl ester (-COOCH₂CH₃) groups on the α-carbon creates a profound electron
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deficiency at the β-carbon, making it an exceptional electrophile. Furthermore, the

stereochemistry is thermodynamically driven toward the (2E)-configuration to minimize steric

clash between the bulky 4-chlorophenyl ring and the ester moiety.

Table 1: Physicochemical and Structural Properties

Property Value / Description

Chemical Name
Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-

butenoate

CAS Registry Number 13455-81-7

Molecular Formula C₁₃H₁₂ClNO₂

Molecular Weight 249.69 g/mol

Appearance Pale yellow to off-white crystalline solid

Key Functional Groups α,β-unsaturated ester, Nitrile, Aryl chloride

Reactivity Profile
Strong Michael acceptor, susceptible to

nucleophilic attack at the β-carbon

Mechanistic Synthesis & Experimental Protocols
The primary route to synthesize CAS 13455-81-7 is via a dehydrative Knoevenagel

Condensation between 4-chloroacetophenone and ethyl cyanoacetate. Because ketones are

less electrophilic than aldehydes, a bifunctional catalyst system (typically ammonium acetate

and glacial acetic acid) is required to facilitate the reaction.
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Workflow of the Knoevenagel condensation yielding CAS 13455-81-7.

Step-by-Step Experimental Protocol
Note: This protocol is a self-validating system; the use of a Dean-Stark apparatus provides

visual confirmation of reaction progress via water accumulation.

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-

Stark apparatus, and a reflux condenser, combine 4-chloroacetophenone (1.0 equiv, 50

mmol) and ethyl cyanoacetate (1.1 equiv, 55 mmol).

Catalyst Addition: Add ammonium acetate (0.2 equiv, 10 mmol) and glacial acetic acid (0.5

equiv, 25 mmol).

Causality: The acetate ion acts as a base to deprotonate the active methylene of ethyl

cyanoacetate, forming a nucleophilic enolate. Simultaneously, the acidic environment

protonates the carbonyl oxygen of the ketone, enhancing its electrophilicity.

Azeotropic Reflux: Add 100 mL of toluene to the flask. Heat the mixture to reflux (approx. 110

°C).

Causality: Toluene forms a minimum-boiling azeotrope with water. As the aldol-type

intermediate dehydrates, water is continuously removed from the system, driving the

equilibrium forward according to Le Chatelier's principle.
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Monitoring & Workup: Continue refluxing until water ceases to collect in the Dean-Stark trap

(typically 6–12 hours). Cool the mixture to room temperature. Wash the organic layer with

saturated aqueous NaHCO₃ (to neutralize the acetic acid) followed by brine.

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Recrystallize the crude residue from hot ethanol to yield the pure (2E)-

isomer.

Applications in Drug Development & Heterocyclic
Synthesis
CAS 13455-81-7 is highly valued in medicinal chemistry due to its ability to undergo

cyclocondensation reactions. The electron-withdrawing nature of the cyano and ester groups

polarizes the double bond, making the β-carbon highly susceptible to attack by bis-

nucleophiles.
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Divergent synthetic pathways from CAS 13455-81-7 to therapeutic heterocycles.

Synthesis of Pyridines (PIM-1 Inhibitors): Reacting CAS 13455-81-7 with active methylene

compounds in the presence of ammonium acetate yields highly substituted 3-

cyanopyridines. These scaffolds have been validated as potent inhibitors of PIM-1 kinase, a

critical target in breast cancer and hepatocellular carcinoma therapies [2].

Synthesis of Pyrimidines: Cyclocondensation with guanidine or amidine derivatives yields

functionalized pyrimidines, which are frequently explored for their broad-spectrum

antimicrobial and antifungal activities [3].

Analytical Validation & Quality Control
To ensure the integrity of the synthesized compound before utilizing it in sensitive drug

development workflows, rigorous analytical validation is required.

Table 2: Analytical Validation Markers (Expected)
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Technique Key Signals / Markers Causality / Assignment

¹H NMR (CDCl₃) δ ~2.45 (s, 3H)

Methyl group attached to the

β-carbon (C4). The downfield

shift is caused by the adjacent

alkene and aromatic ring.

δ 1.35 (t, 3H), 4.30 (q, 2H)
Characteristic ethyl ester

protons (-OCH₂CH₃).

δ ~7.40 (d, 2H), 7.55 (d, 2H)

Para-substituted aromatic

protons exhibiting a classic

A₂B₂ spin system.

IR Spectroscopy ~2220 cm⁻¹
Sharp C≡N (Nitrile) stretching

vibration.

~1715 cm⁻¹

Strong C=O (Ester) stretching

vibration, slightly lowered due

to conjugation.

~1610 cm⁻¹
C=C (Alkene) stretching

vibration.

References
BLD Pharm. Ethyl 2-cyano-3-(2,4-dichlorophenyl)
National Institutes of Health (NIH) / PMC.
TÜBİTAK Academic Journals. Synthesis and antimicrobial activity of novel 2-(pyridin-2-
yl)thieno[2,3-d]pyrimidin-4 (3H)-ones.

To cite this document: BenchChem. [Technical Guide: Synthesis, Characterization, and
Applications of CAS 13455-81-7]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3047052/docs#technical-guide-synthesis-
characterization-and-applications-of-cas-13455-81-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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